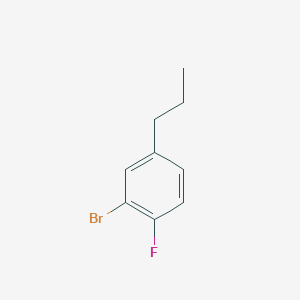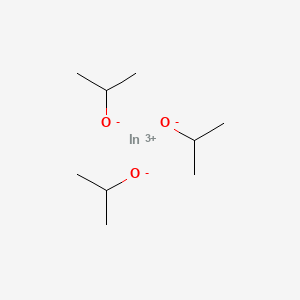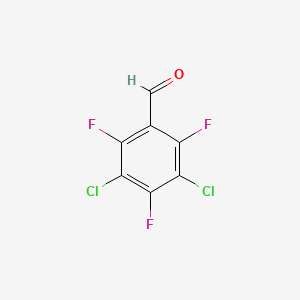
2-Bromo-1-fluoro-4-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-fluoro-4-propylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a propyl group. This compound is used in various fields, including organic synthesis and material science .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-1-fluoro-4-propylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring. The introduction of the bromine, fluorine, and propyl groups onto the benzene ring can potentially alter the properties of the benzene-containing molecule, influencing its reactivity and interactions with other molecules .
Pharmacokinetics
The compound’s molecular weight of 21708 suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. In general, the compound’s electrophilic aromatic substitution reaction can lead to the formation of new benzene derivatives, potentially altering the function of benzene-containing molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the concentration of the electrophile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-propylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The general steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with a propyl group using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acylated product is then reduced to the corresponding alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-fluoro-4-propylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include dehalogenated compounds or modified alkyl chains.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-fluoro-4-propylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-fluoro-4-propylbenzene: Similar structure but with different positions of the bromine and fluorine atoms.
1-Bromo-4-fluorobenzene: Lacks the propyl group, making it less complex.
4-Bromo-1-fluorobenzene: Another positional isomer with different substitution patterns.
Uniqueness
2-Bromo-1-fluoro-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the propyl group, allows for diverse chemical transformations and applications in various fields.
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYPUNRSJNOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)



![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole](/img/structure/B6328392.png)








